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molecular formula C9H6Cl2N2O B8371402 2,3-Dichloro-6-hydroxymethylquinoxaline

2,3-Dichloro-6-hydroxymethylquinoxaline

Cat. No. B8371402
M. Wt: 229.06 g/mol
InChI Key: ZMEASFMLRGBMHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05583227

Procedure details

To a suspension of 25.3 g portion of 2,3-dichloroquinoxaline-6-carbonyl chloride synthesized in accordance with the procedure disclosed in JP-A 57-98274 in 400 ml of anhydrous 1,4-dioxane, was added 14.0 g of sodium borohydride, and the mixture was stirred at room temperature for 10 minutes in an atmosphere of nitrogen. With cooling on an ice bath, to this was added dropwise 100 ml of water. Thereafter, 1,4-dioxane was evaporated under a reduced pressure, and the resulting residue was purified by chromatography on a silica gel column (eluent, hexane/ethyl acetate) to obtain 8.75 g of 2,3-dichloro-6-hydroxymethylquinoxaline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([Cl:12])=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:13](Cl)=[O:14])[CH:8]=2)[N:3]=1.[BH4-].[Na+].O>O1CCOCC1>[Cl:1][C:2]1[C:11]([Cl:12])=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH2:13][OH:14])[CH:8]=2)[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2N=C1Cl)C(=O)Cl
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 10 minutes in an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
synthesized in accordance with the procedure
TEMPERATURE
Type
TEMPERATURE
Details
With cooling on an ice bath
CUSTOM
Type
CUSTOM
Details
Thereafter, 1,4-dioxane was evaporated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by chromatography on a silica gel column (eluent, hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=NC2=CC=C(C=C2N=C1Cl)CO
Measurements
Type Value Analysis
AMOUNT: MASS 8.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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